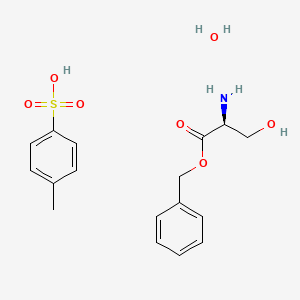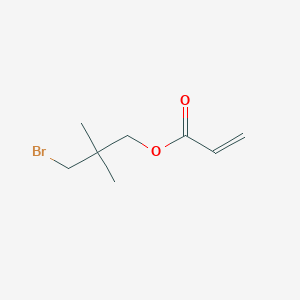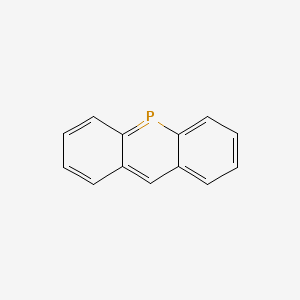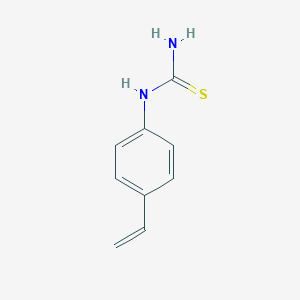![molecular formula C8H9ClF3N B14752705 [2-(trifluoromethyl)phenyl]methanamine;hydrochloride CAS No. 2944-97-0](/img/structure/B14752705.png)
[2-(trifluoromethyl)phenyl]methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Trifluoromethyl)phenyl]methanamine;hydrochloride: is an organic compound with the molecular formula C8H8F3N.HCl. It is a white to off-white crystalline powder that is soluble in water. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(trifluoromethyl)phenyl]methanamine;hydrochloride typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with ammonia or an amine source under reducing conditions. One common method includes the use of sodium borohydride as a reducing agent in the presence of a suitable solvent like methanol .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistent quality of the final product. The process may include steps like crystallization and purification to obtain the hydrochloride salt .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2-(Trifluoromethyl)phenyl]methanamine;hydrochloride can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced products, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and other electrophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-(trifluoromethyl)phenyl]methanamine;hydrochloride is used as a building block for the synthesis of various organic compounds. It is also employed in the development of new materials and catalysts .
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also employed in the development of new technologies and processes .
Mécanisme D'action
The mechanism of action of [2-(trifluoromethyl)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. This can result in the modulation of specific biochemical pathways and physiological effects .
Comparaison Avec Des Composés Similaires
- 4-(Trifluoromethyl)benzylamine
- 2-Fluoro-6-(trifluoromethyl)benzylamine
- 3,5-Di(trifluoromethyl)benzylamine
Comparison: Compared to these similar compounds, [2-(trifluoromethyl)phenyl]methanamine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This can influence its solubility, reactivity, and overall chemical properties .
Propriétés
Numéro CAS |
2944-97-0 |
|---|---|
Formule moléculaire |
C8H9ClF3N |
Poids moléculaire |
211.61 g/mol |
Nom IUPAC |
[2-(trifluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H8F3N.ClH/c9-8(10,11)7-4-2-1-3-6(7)5-12;/h1-4H,5,12H2;1H |
Clé InChI |
SEXMWHJHMPWMBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


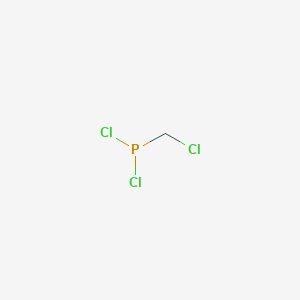

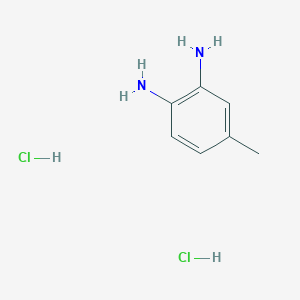
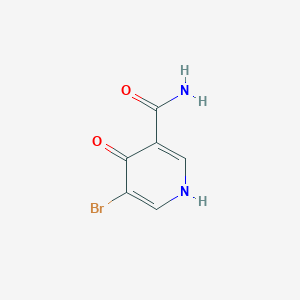
![pentacyclo[9.7.0.02,10.03,8.013,18]octadecane](/img/structure/B14752668.png)
![Bicyclo[2.2.1]heptan-2-one, 3-methyl-](/img/structure/B14752670.png)
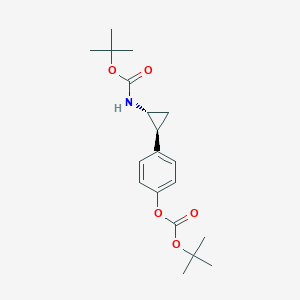
![2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)-](/img/structure/B14752678.png)
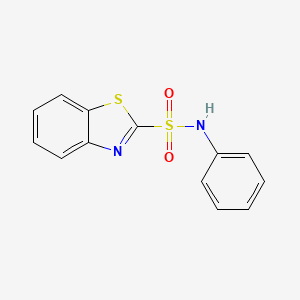
![[4-(Trifluoromethyl)phenyl]phosphonous dichloride](/img/structure/B14752684.png)
